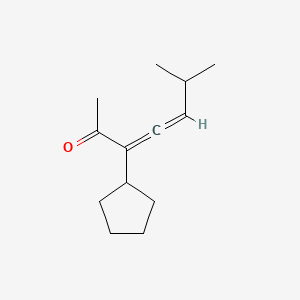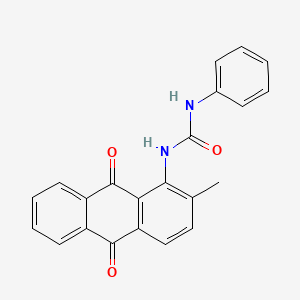
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a phenylurea moiety attached to an anthraquinone core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea typically involves the reaction of 2-methyl-9,10-anthraquinone with phenylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Methyl-9,10-anthraquinone+Phenylisocyanate→N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted phenylurea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The anthraquinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenylurea moiety can interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiourea
- 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
Uniqueness
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea is unique due to the presence of both the anthraquinone and phenylurea moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
62982-43-8 |
|---|---|
Fórmula molecular |
C22H16N2O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-(2-methyl-9,10-dioxoanthracen-1-yl)-3-phenylurea |
InChI |
InChI=1S/C22H16N2O3/c1-13-11-12-17-18(21(26)16-10-6-5-9-15(16)20(17)25)19(13)24-22(27)23-14-7-3-2-4-8-14/h2-12H,1H3,(H2,23,24,27) |
Clave InChI |
PSLVDDOKMZQPJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)

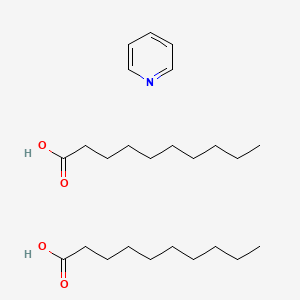
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
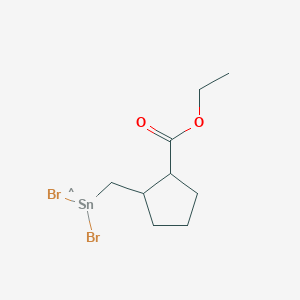
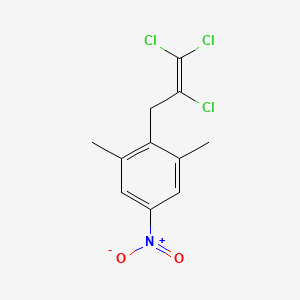
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
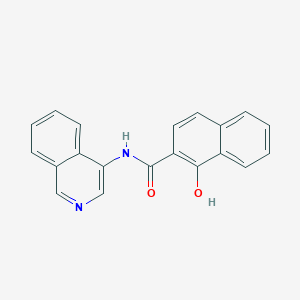

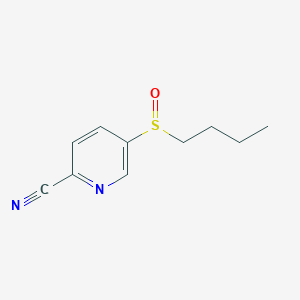
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
